3,5-Difluorbenzol-1,2-diamin

Übersicht

Beschreibung

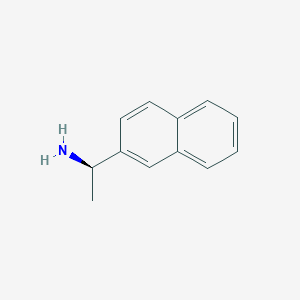

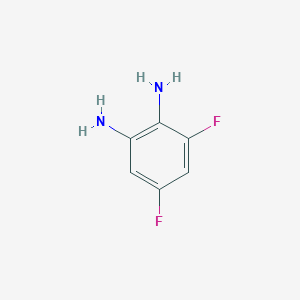

1,2-Diamino-3,5-difluorobenzene is a derivative of 1,2-diaminobenzene, which is a compound that has been extensively studied due to its reactivity and potential applications. While the provided papers do not directly discuss 1,2-diamino-3,5-difluorobenzene, they do provide insights into the reactivity of similar compounds, which can be extrapolated to understand the chemical behavior of 1,2-diamino-3,5-difluorobenzene.

Synthesis Analysis

The synthesis of related compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves aromatic nucleophilic substitution reactions. This suggests that the synthesis of 1,2-diamino-3,5-difluorobenzene could potentially be achieved through similar methods, where nucleophilic substitution could be used to introduce amino groups into a difluorobenzene precursor .

Molecular Structure Analysis

The molecular structure of 1,2-diamino-3,5-difluorobenzene would likely be influenced by the presence of the amino and fluorine groups. In the case of the tetrafluorobenzene derivative discussed in the papers, X-ray crystallography revealed large bond angles around the phosphorus atoms, indicating steric hindrance . For 1,2-diamino-3,5-difluorobenzene, similar steric and electronic effects could be expected, potentially affecting the bond angles and overall molecular geometry.

Chemical Reactions Analysis

The reactivity of 1,2-diaminobenzene derivatives with various compounds has been explored. For instance, 1,2-diamino-4,5-methylenedioxybenzene reacts with α-dicarbonyl compounds to produce fluorescent products . Similarly, 1,2-diamino-4,5-ethylenedioxybenzene reacts with aromatic aldehydes to form fluorescent derivatives . These studies suggest that 1,2-diamino-3,5-difluorobenzene could also participate in reactions with electrophilic compounds, potentially leading to the formation of fluorescent or otherwise functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-diamino-3,5-difluorobenzene can be inferred from the properties of related compounds. The presence of fluorine atoms is likely to influence the compound's acidity, basicity, and overall reactivity. The amino groups could make the compound a potential ligand for metal coordination, and its ability to form fluorescent products upon reaction with certain compounds indicates potential applications in analytical chemistry . The electronic properties, such as redox behavior, could also be of interest, as seen in the electrochemical measurements carried out on the tetrafluorobenzene derivative .

Wissenschaftliche Forschungsanwendungen

Organische Solarzellen

3,5-Difluorbenzol-1,2-diamin: wird bei der Synthese von konjugierten Polymeren für organische Solarzellen (OSCs) verwendet. Diese Polymere sind vielversprechend für Photovoltaiktechnologien, da sie das Potenzial für niedrige Kosten, einfache Verarbeitung, geringes Gewicht und Flexibilität bieten. Die Verbindung trägt durch eine Kondensationsreaktion zur Bildung von hoch-ausbeute-Quinoxalinen bei, einem wichtigen Schritt bei der Herstellung effizienter OSCs mit einer Mischung, die etwa 15 % Wirkungsgrad aufweist .

Medizinische Chemie

In der medizinischen Chemie machen die physikalisch-chemischen Eigenschaften von This compound wie hohe GI-Absorption und BBB-Permeabilität es zu einer wertvollen Verbindung für das Design von Medikamenten. Seine moderate Lipophilie und die Löslichkeitsparameter deuten auf ein Potenzial für eine gute Bioverfügbarkeit hin, was es zu einem Kandidaten für weitere pharmakokinetische Untersuchungen macht .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3,5-Difluorobenzene-1,2-diamine, also known as 1,2-Diamino-3,5-difluorobenzene or 1,2-Benzenediamine, 3,5-difluoro-, is a compound that has been used in the synthesis of conjugated polymers . The primary targets of this compound are the molecules involved in the formation of these polymers .

Mode of Action

The interaction of 3,5-Difluorobenzene-1,2-diamine with its targets involves a condensation reaction with glyoxylic acid, aided by heat . This forms a quinoxaline, which can then undergo a S N 2 chemistry protocol to add a solubilizing side .

Biochemical Pathways

The biochemical pathways affected by 3,5-Difluorobenzene-1,2-diamine involve the synthesis of conjugated polymers . These polymers have a long history of exploration and use in organic solar cells . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new polymers .

Result of Action

The molecular and cellular effects of 3,5-Difluorobenzene-1,2-diamine’s action are primarily seen in the formation of new polymers . These polymers, synthesized using a new approach, have shown promise in the field of organic solar cells .

Action Environment

The action of 3,5-Difluorobenzene-1,2-diamine can be influenced by various environmental factors. For instance, the condensation reaction it undergoes with glyoxylic acid is aided by heat . Therefore, temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

3,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNXDMSEEPNKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371575 | |

| Record name | 1,2-Diamino-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2369-29-1 | |

| Record name | 1,2-Diamino-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2369-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.